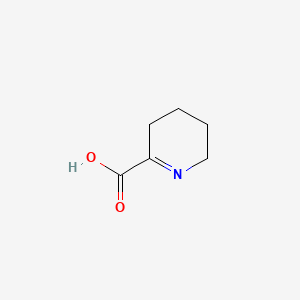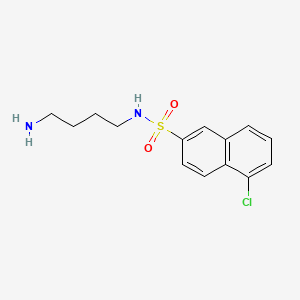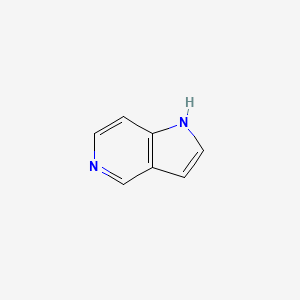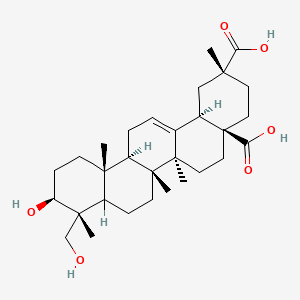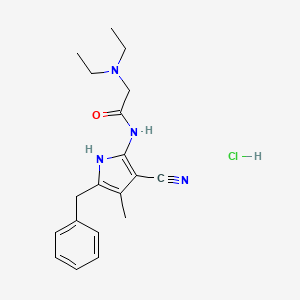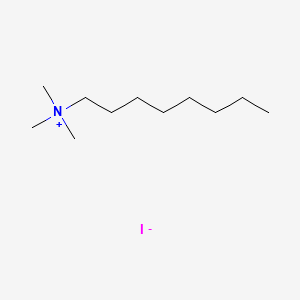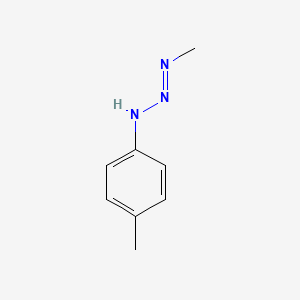
1,3-双(4-羧基苯氧基)丙烷
描述
1,3-Bis(4-carboxyphenoxy)propane, commonly known as Bisphenol-C (BPC), is a synthetic organic compound that belongs to the family of bisphenols. BPC has been extensively used in the manufacturing of polycarbonate plastics, epoxy resins, and other industrial products. Despite its widespread use, BPC has been a subject of controversy due to its potential toxicity and adverse health effects.
科学研究应用
感知应用:基于1,3-双(4-羧基苯氧基)丙烷的配位聚合物已被用于感知硝基苯,一项研究表明其在ppm浓度下作为荧光探针的有效性 (Wang, Zhang, Yu, & Xu, 2015)。
药物传递系统:聚合物聚(1,3-双-(对羧基苯氧基)丙烷)-共-(硬脂酸酐)已被研究用于药物传递系统的潜力。研究显示其在薄膜生长中的成功应用,这对于控制药物释放至关重要 (Cristescu et al., 2007)。
聚合物降解研究:聚合物聚[1,3-双(对羧基苯氧基)丙烷∶硬脂酸]的降解特性已被广泛研究,揭示了在降解过程中化学结构和分子量的显著变化 (Liang, 2006)。
共聚物表征:1,3-双(对羧基苯氧基)丙烷酐和其他相关化合物的共聚物组成已被使用各种技术进行表征,为其分子量分布和共聚单体序列分布提供了见解 (Ron, Mathiowitz, Mathiowitz, Domb, & Langer, 1991)。
侵蚀研究:已分析了1,3-双(对羧基苯氧基)丙烷−硬脂酸聚(酸酐)共聚物的侵蚀特性,提供了有关其水解过程和降解产物的宝贵信息 (Heatley, Humadi, Law, & D'emanuele, 1998)。
形态学表征:从1,3-双(对羧基苯氧基)丙烷衍生的聚酸酐中的侵蚀和完整区域已被使用扫描电子显微镜进行表征,揭示了在制备和降解过程中特定的形态学变化 (Mathiowitz, Jacob, Pekarek, & Chickering, 1993)。
催化性能:已合成了一种使用1,3-双(4-羧基苯氧基)丙烷的新型配位聚合物,显示出对CO2和环氧化物反应的高效催化性能 (Guo, Su, Fan, & Shi, 2020)。
超声增强聚合物降解:已调查了超声增强聚合物侵蚀和共聚物中包含物质释放的机制,包括1,3-双(对羧基苯氧基)丙烷,揭示了由于超声波而加速的水解和机械表面侵蚀的机制 (Liu, Kost, D'emanuele, & Langer, 1992)。
作用机制
Target of Action
1,3-Bis(4-carboxyphenoxy)propane, also known as BCP, is primarily used as a monomer in the synthesis of polyanhydrides . Polyanhydrides are a class of bioerodible polymers that have found significant use in drug delivery applications . The primary target of BCP is therefore the formation of these polymers, which can encapsulate various drugs for controlled release.
Mode of Action
BCP interacts with other monomers to form polyanhydrides through a polymerization process . The carboxyphenoxy groups in BCP allow it to form anhydride bonds with other similar monomers, creating a polymer chain. This chain can encapsulate drugs, and the degradation of the polymer over time allows for the controlled release of these drugs.
Biochemical Pathways
The primary biochemical pathway affected by BCP is the degradation of the polyanhydride polymer. This degradation occurs through hydrolysis, where water molecules break the anhydride bonds in the polymer . This process releases the encapsulated drug in a controlled manner, allowing it to exert its therapeutic effect .
Pharmacokinetics
The pharmacokinetics of BCP are largely determined by the properties of the polyanhydride polymer and the encapsulated drug. The rate of polymer degradation and drug release can be influenced by factors such as the polymer’s molecular weight and the pH of the environment . The bioavailability of the drug is therefore controlled by the rate of polymer degradation .
Result of Action
The result of BCP’s action is the formation of a biodegradable polymer that can deliver drugs in a controlled manner . This can improve the efficacy of the drug by maintaining therapeutic levels over a prolonged period and reducing side effects associated with high peak concentrations.
Action Environment
The action of BCP and the resulting polyanhydride polymer can be influenced by various environmental factors. For example, the rate of polymer degradation and drug release can be affected by the pH of the environment . Additionally, factors such as temperature and the presence of enzymes can also influence the stability and efficacy of the polymer.
安全和危害
生化分析
Biochemical Properties
1,3-Bis(4-carboxyphenoxy)propane plays a significant role in biochemical reactions, particularly in the formation of polyanhydrides. These polymers are known for their surface erosion characteristics, which are crucial for controlled drug release . The compound interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds in the polymer matrix, leading to the gradual release of encapsulated drugs . Additionally, 1,3-Bis(4-carboxyphenoxy)propane can interact with proteins and other biomolecules, facilitating its incorporation into various drug delivery systems .
Cellular Effects
1,3-Bis(4-carboxyphenoxy)propane has been shown to influence various cellular processes. In vitro studies have demonstrated that polyanhydrides containing this compound can modulate cell signaling pathways and gene expression . For instance, the degradation products of the polymer can activate specific signaling cascades that promote cell proliferation and differentiation. Moreover, the compound’s impact on cellular metabolism has been observed, with changes in metabolic flux and metabolite levels reported in treated cells .
Molecular Mechanism
At the molecular level, 1,3-Bis(4-carboxyphenoxy)propane exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . The compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular function. Additionally, 1,3-Bis(4-carboxyphenoxy)propane can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of 1,3-Bis(4-carboxyphenoxy)propane in laboratory settings have been studied over time to understand its stability and degradation. The compound exhibits a characteristic erosion profile, with an initial induction period followed by a steady degradation phase . This temporal pattern is essential for its application in controlled drug release systems. Long-term studies have shown that the degradation products of 1,3-Bis(4-carboxyphenoxy)propane do not exhibit significant toxicity, making it a suitable candidate for biomedical applications .
Dosage Effects in Animal Models
In animal models, the effects of 1,3-Bis(4-carboxyphenoxy)propane vary with different dosages. Studies have shown that low to moderate doses of the compound are well-tolerated and do not cause adverse effects . At high doses, some toxic effects have been observed, including inflammation and tissue damage . These findings highlight the importance of optimizing dosage levels to ensure the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
1,3-Bis(4-carboxyphenoxy)propane is involved in several metabolic pathways. It interacts with enzymes such as esterases and hydrolases, which catalyze its degradation into smaller metabolites . These metabolites are further processed by cellular metabolic machinery, leading to their eventual excretion from the body . The compound’s involvement in metabolic pathways also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1,3-Bis(4-carboxyphenoxy)propane within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation within tissues depend on factors such as molecular size, charge, and hydrophobicity . These properties influence the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
1,3-Bis(4-carboxyphenoxy)propane exhibits specific subcellular localization patterns that affect its activity and function. The compound can be targeted to particular cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications . These localization patterns are crucial for its role in modulating cellular processes and ensuring its effective incorporation into drug delivery systems .
属性
IUPAC Name |
4-[3-(4-carboxyphenoxy)propoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBISQLWPGDULSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
90409-77-1 | |
| Record name | Poly[bis(p-carboxyphenoxy)propane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90409-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8046585 | |
| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3753-81-9 | |
| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003753819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(p-carboxyphenoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOIC ACID, 4,4'-(1,3-PROPANEDIYLBIS(OXY))BIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XMW35DTHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-Bis(4-carboxyphenoxy)propane contribute to the structural diversity of coordination polymers?
A1: 1,3-Bis(4-carboxyphenoxy)propane (H2bcp) plays a crucial role as a building block in constructing coordination polymers (CPs) with fascinating structural features. [] Its flexible nature, attributed to the propane spacer between the two phenyl rings, allows it to adopt various conformations when coordinating with metal ions. This flexibility, combined with the presence of two carboxylate groups capable of bridging metal centers, facilitates the formation of diverse network structures. For instance, in the presence of NiII ions and 1,4-bis(1-imidazol-yl)-2,5-dimethyl benzene (bimb), H2bcp forms a CP with an intriguing 2D + 2D → 3D inclined polyrotaxane topology. [] This example highlights the significant role of H2bcp in dictating the final architecture of CPs, showcasing its potential in developing materials with tailored properties.
Q2: Can the synthesized coordination polymer incorporating 1,3-Bis(4-carboxyphenoxy)propane act as a catalyst?
A2: Yes, the coordination polymer [Ni(bcp)(bimb)]·H2O]n (1) synthesized using 1,3-Bis(4-carboxyphenoxy)propane exhibits promising catalytic activity. [] It demonstrates high efficiency in catalyzing the reaction between carbon dioxide (CO2) and epoxides. This finding suggests that incorporating H2bcp into CPs can impart catalytic properties, opening avenues for developing new heterogeneous catalysts. Further research can explore the impact of different metal centers and reaction conditions on the catalytic performance of similar H2bcp-based CPs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


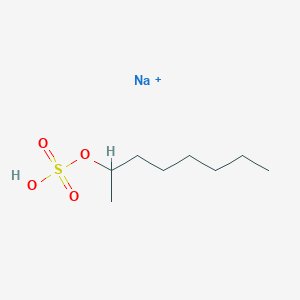
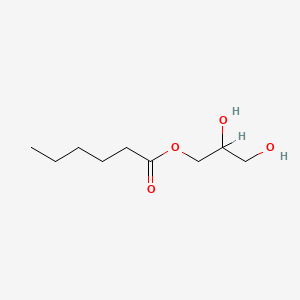

![4-Methoxy-3-[2-(methylamino)propyl]phenol](/img/structure/B1197144.png)

